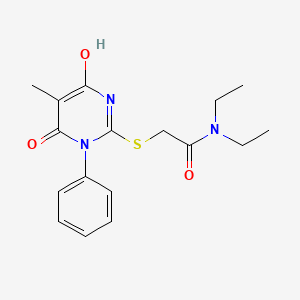![molecular formula C30H27N5O5 B6007323 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE](/img/structure/B6007323.png)
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including isoindole, phthalazine, and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the isoindole and phthalazine rings, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of Isoindole Ring: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Formation of Phthalazine Ring: This often involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reactions: The final step usually involves coupling the isoindole and phthalazine derivatives with a morpholine-containing phenyl group through amide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phthalazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carbonyl groups may yield alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, such as kinases or proteases.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of such compounds typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can occur through various pathways, including:
Inhibition of Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Receptor Modulation: By acting as agonists or antagonists at receptor sites.
類似化合物との比較
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-piperidinyl)phenyl]propanamide
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-pyrrolidinyl)phenyl]propanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which can confer unique biological activity and specificity for certain molecular targets.
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O5/c1-33-28(37)21-7-3-2-6-20(21)27(32-33)19-10-11-25(34-14-16-40-17-15-34)24(18-19)31-26(36)12-13-35-29(38)22-8-4-5-9-23(22)30(35)39/h2-11,18H,12-17H2,1H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZXMXSNLLCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)CCN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B6007255.png)
![(3Z)-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)

![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)
![ethyl 4-[3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B6007288.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
![2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6007337.png)
![(5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6007341.png)
![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6007342.png)
